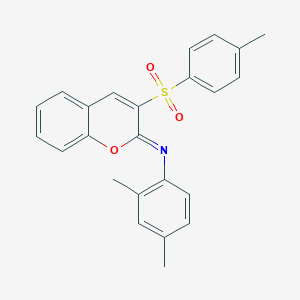

(2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

The compound (2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine belongs to the chromen-imine class, characterized by a benzopyran-derived chromen ring fused with an imine group. The 2,4-dimethylphenyl substituent on the imine nitrogen and the 4-methylbenzenesulfonyl (tosyl) group at position 3 of the chromen ring define its structural uniqueness. The Z-configuration of the imine bond is critical for its stereochemical stability and interaction with biological targets .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO3S/c1-16-8-11-20(12-9-16)29(26,27)23-15-19-6-4-5-7-22(19)28-24(23)25-21-13-10-17(2)14-18(21)3/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZFSMNZBDOTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves the condensation of 2,4-dimethylaniline with 3-tosyl-2H-chromen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol, at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

(2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromen-2-imines exhibit significant anticancer properties. For instance, compounds synthesized from similar structures have shown efficacy against various human cancer cell lines. In vitro studies demonstrated that certain chromen-2-imine derivatives possess cytotoxic activity, inhibiting the growth of cancer cells such as A-427 and LCLC-103H . The mechanism of action is believed to involve the disruption of cellular pathways related to cancer cell proliferation.

Myosin Inhibition

Another notable application of chromen-2-imines is their role as myosin inhibitors. Research has highlighted that specific derivatives can inhibit skeletal muscle myosin activity, which is crucial for muscle contraction. The inhibition of actin-activated ATPase activity in skeletal myosin has been documented, suggesting potential therapeutic uses for conditions related to muscle dysfunction .

Antimicrobial Properties

Some studies have explored the antimicrobial properties of chromen-2-imine compounds, indicating that they may possess activity against various bacterial strains. This suggests a potential application in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

UV Absorption

Compounds like (2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine are being investigated for their UV absorption capabilities. These properties make them suitable for applications in coatings and polymers where UV protection is essential. The ability to absorb UV radiation can enhance the stability and longevity of materials exposed to sunlight .

Photostability Enhancers

In addition to UV absorption, these compounds may serve as photostability enhancers in various formulations, including cosmetics and pharmaceuticals, where light-induced degradation can compromise product efficacy.

Synthesis and Evaluation of Chromen-2-Imine Derivatives

A study conducted on the synthesis of chromen-2-imine derivatives revealed their potential as therapeutic agents. The evaluation included assessing their solubility, stability, and biological activity against selected cancer cell lines . The results indicated that modifications in the chemical structure significantly influenced their potency and selectivity.

Structure-Activity Relationship Studies

Research focusing on structure-activity relationships (SAR) for chromen-2-imines has provided insights into how different substituents affect biological activity. For example, variations in the aromatic side chains were found to enhance potency against specific targets within muscle tissues . This information is critical for guiding future drug development efforts.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The target compound shares a chromen-2-imine backbone with derivatives modified at the imine nitrogen and chromen ring positions. Key analogues include:

Key Observations:

- Electron-Withdrawing Groups: The 3,4-difluorophenyl substituent () introduces electronegativity, which may improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

Biological Activity

The compound (2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, a derivative of the chromen-2-imine family, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, focusing on cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The structural formula of (2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can be represented as follows:

This compound features a chromen-2-imine core with significant substituents that enhance its biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of various 2-iminocoumarin derivatives, including those similar to (2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine.

In Vitro Studies

-

Cell Lines Tested : The compound's cytotoxic effects were evaluated against several human cancer cell lines, including:

- A-427 (lung cancer)

- LCLC-103H (lung cancer)

- SISO (bladder cancer)

- RT-4 (bladder cancer)

- Results : The IC50 values for related compounds in the series ranged from 0.04 μM to 15.66 μM, indicating potent activity against tumor cells compared to free ligands .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A-427 | 0.04 |

| Compound B | LCLC-103H | 0.50 |

| Compound C | SISO | 1.00 |

| Compound D | RT-4 | 15.66 |

Antimicrobial Properties

The antimicrobial activity of chromen-2-imines has also been documented, suggesting that (2Z)-N-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine may exhibit similar properties.

- Mechanism of Action : These compounds often act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Activity Against Pathogens : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 14–17 mm in diameter .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

-

Copper(II) Complexes : Research indicates that coordination with metal ions like copper can enhance the anticancer properties of 2-iminocoumarins significantly compared to their uncoordinated forms .

- Example : A copper(II) complex derived from a similar structure demonstrated an IC50 as low as 0.04 μM against certain cancer cell lines.

- Comparative Studies : In comparative studies involving various derivatives, it was noted that modifications at specific positions on the chromen-2-imine scaffold could lead to enhanced potency or selectivity against different types of cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.